Cas no 189261-10-7 (Natalizumab)

Natalizumab structure
상품 이름:Natalizumab
Natalizumab 화학적 및 물리적 성질
이름 및 식별자
-
- Natalizumab
- Immunoglobulin G4,anti-(human integrin R4) (human-mouse monoclonal AN100226 c4-chain),disulfide with human-mouse monoclonal AN100226 light chain,dimer
- Natalizumab-Tysabri
- (3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(3-carboxypropanoylamino)-4-oxobutanoic acid
- (3S)-4-(((2S)-1-(((2S)-1-((2-(((2S)-1-(((2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)-methylamino)-1-oxo-3-phenylpropan-2-yl)amino)-3-((4-hydroxy-4-oxobutanoyl)amino)-4-oxobutanoic acid
- Senktide
- DA-78081
- Q27088780
- CS-8091
- Substance P (6-11), succinyl-aspartyl(6)-methylphenylalanine(8)-
- suc[Asp6,MePhe3]SP(6-11))
- GTPL2127
- 4-({14-Benzyl-7,10,13-trihydroxy-5-[hydroxy(imino)methyl]-15-methyl-8-(2-methylpropyl)-16-oxo-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12-trien-17-yl}imino)-3-[(3-carboxy-1-hydroxypropylidene)amino]-4-hydroxybutanoic acid
- suc[Asp6,MePhe3]SP(6-11)
- DA-56013
- N-(3-Carboxy-1-oxopropyl)-6-(N-methyl-L-phenylalanine)-7-de-L-valine-4-10-neuromedin B (swine spinal cord)
- G12250
- Succinyl-6-asp-8-Me-phe-substance P (6-11)
- suc(Asp6,MePhe3)SP(6-11)
- L-Methioninamide, N-(3-carboxy-1-oxopropyl)-L-alpha-aspartyl-L-phenylalanyl-N-methyl-L-phenylalanylglycyl-L-leucyl-
- 189261-10-7
- Substance P (6-11), succinyl-asp(6)-Me-phe(8)-
- HY-P0187
- (5S,8S,14S,17S,20S)-14,17-Dibenzyl-5-carbamoyl-20-(carboxymethyl)-8-isobutyl-15-methyl-7,10,13,16,19,22-hexaoxo-2-thia-6,9,12,15,18,21-hexaazapentacosan-25-oic acid
- 4-10-Neuromedin B (swine spinal cord), N-(3-carboxy-1-oxopropyl)-6-(N-methyl-L-phenylalanine)-7-de-L-valine-
- 106128-89-6
- HMHYXLVEFVGOPM-QKUYTOGTSA-N
- suc(Asp6,MePhe3)SP(6-11))
- J-001543
- (S)-N-((S)-1-{[(S)-1-({[(S)-1-((S)-1-Carbamoyl-3-methylsulfanyl-propylcarbamoyl)-3-methyl-butylcarbamoyl]-methyl}-carbamoyl)-2-phenyl-ethyl]-methyl-carbamoyl}-2-phenyl-ethyl)-3-(3-carboxy-propionylamino)-succinamic acid
- DTXSID80909926
- (3S)-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[(4-hydroxy-4-oxobutanoyl)amino]-4-oxobutanoic acid
- SCHEMBL5238634
- BDBM50052524
- CHEMBL106124
- MS-31559
-
- 인치: 1S/C40H55N7O11S/c1-24(2)19-28(37(55)45-27(36(41)54)17-18-59-4)44-33(49)23-42-39(57)31(21-26-13-9-6-10-14-26)47(3)40(58)30(20-25-11-7-5-8-12-25)46-38(56)29(22-35(52)53)43-32(48)15-16-34(50)51/h5-14,24,27-31H,15-23H2,1-4H3,(H2,41,54)(H,42,57)(H,43,48)(H,44,49)(H,45,55)(H,46,56)(H,50,51)(H,52,53)/t27-,28-,29-,30-,31-/m0/s1
- InChIKey: HMHYXLVEFVGOPM-QKUYTOGTSA-N
- 미소: S(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(N([H])[H])=O)N([H])C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])C(C([H])([H])N([H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N(C([H])([H])[H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C([C@]([H])(C([H])([H])C(=O)O[H])N([H])C(C([H])([H])C([H])([H])C(=O)O[H])=O)=O)=O)=O)=O)=O
계산된 속성
- 정밀분자량: 841.36802677g/mol
- 동위원소 질량: 841.36802677g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 8
- 수소 결합 수용체 수량: 12
- 중원자 수량: 59
- 회전 가능한 화학 키 수량: 26
- 복잡도: 1450
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 5
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.1
- 토폴로지 분자 극성 표면적: 309Ų
Natalizumab 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T12177-25 mg |
Natalizumab |
189261-10-7 | 16.6mg/ml | 25mg |
¥ 10,767 | 2023-07-10 | |
TargetMol Chemicals | T12177-10 mg |
Natalizumab |
189261-10-7 | 16.6mg/ml | 10mg |
¥ 7,392 | 2023-07-10 | |
TargetMol Chemicals | T12177-5 mg |
Natalizumab |
189261-10-7 | 16.6mg/ml | 5mg |
¥ 4,568 | 2023-07-10 | |
MedChemExpress | HY-108831-5mg |
Natalizumab |
189261-10-7 | 99.10% | 5mg |
¥5150 | 2024-07-20 | |
MedChemExpress | HY-108831-10mg |
Natalizumab |
189261-10-7 | 99.10% | 10mg |
¥8250 | 2024-07-20 | |
1PlusChem | 1P01EGKW-25mg |
Natalizumab |
189261-10-7 | 98% | 25mg |
$1158.00 | 2024-06-17 | |
TargetMol Chemicals | T12177-5mg |
Natalizumab |
189261-10-7 | 16.6 mg/mL | 5mg |
¥ 3820 | 2024-07-19 | |
Aaron | AR01EGT8-50mg |
Natalizumab |
189261-10-7 | 95% | 50mg |
$2379.00 | 2025-02-11 | |
Aaron | AR01EGT8-10mg |
Natalizumab |
189261-10-7 | 95% | 10mg |
$1199.00 | 2025-02-11 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T12177-5mg |
Natalizumab |
189261-10-7 | >98% | 5mg |
¥3820.00 | 2024-08-09 |
Natalizumab 관련 문헌
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
189261-10-7 (Natalizumab) 관련 제품
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
추천 공급업체
Amadis Chemical Company Limited
(CAS:189261-10-7)Natalizumab

순결:99%/99%/99%/99%/99%/99%
재다:1mg/2mg/5mg/10mg/25mg/50mg
가격 ($):212.0/311.0/479.0/772.0/1170.0/1567.0
Suzhou Genelee Bio-Technology Co., Ltd.
(CAS:189261-10-7)Natalizumab

순결:97%+
재다:100mg
가격 ($):2000